

Technical Support Center: Amine Gas Sweetening Plant Corrosion

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Compound of Interest

Compound Name: *Bis(2-Methoxyethyl)amine*

Cat. No.: *B057041*

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing corrosion issues encountered in amine gas sweetening plants.

Troubleshooting Guides & FAQs

This section provides answers to common questions and systematic guidance for troubleshooting corrosion problems in your amine treating unit.

Frequently Asked Questions (FAQs)

- Q1: What are the primary causes of corrosion in an amine gas sweetening plant?

A1: Corrosion in amine units is rarely caused by the amine itself but rather by the process environment and contaminants.^{[1][2][3][4]} The primary corrosive agents include dissolved acid gases (H₂S and CO₂), Heat Stable Salts (HSS), amine degradation products, and oxygen ingress.^{[1][2][4][5]} High temperatures and fluid velocities can significantly accelerate corrosion rates.^{[4][6][7]}

- Q2: Where are the most common locations for corrosion in an amine unit?

A2: Corrosion can occur throughout the unit, but certain areas are more susceptible. These "hotspots" include the hot, rich amine piping, the lean/rich amine interchanger, the regenerator (especially the reboiler and bottom section), and the overhead condenser and

accumulator.[3][7][8][9][10] The absorber tower, particularly the bottom section, can also experience wet acid gas corrosion.[10]

- Q3: What are Heat Stable Salts (HSS) and how do they contribute to corrosion?

A3: Heat Stable Salts are formed from the reaction of amines with strong acids that are not regenerable by heat in the stripper.[11][12] These acids can enter the system with the feed gas or be formed by the degradation of the amine solution.[11] HSS contribute to corrosion by reducing the pH of the amine solution, increasing its conductivity, and potentially chelating the protective iron sulfide layer on carbon steel surfaces.[5][11] They also reduce the acid gas carrying capacity of the amine.[11]

- Q4: What is the role of amine degradation in corrosion?

A4: Amine degradation, caused by factors like high temperatures and oxygen contamination, produces corrosive byproducts such as organic acids.[2][13][14] These degradation products can form Heat Stable Salts, further exacerbating corrosion issues.[2][13] Some degradation products, like Bicine, can act as chelating agents, removing the protective iron sulfide layer.[9][15]

- Q5: How does oxygen ingress affect my amine unit?

A5: Oxygen entering the amine system, even in trace amounts, is highly detrimental. It leads to the oxidative degradation of the amine, forming corrosive carboxylic acids and contributing to the formation of Heat Stable Salts.[2][5][16] Oxygen can also directly contribute to pitting corrosion.[2]

- Q6: What are the different types of corrosion I might encounter?

A6: Several types of corrosion can occur in amine plants, including:

- General and Localized Pitting Corrosion: Often driven by acid gas flashing and high temperatures.[17][18]
- Erosion-Corrosion: Caused by high fluid velocities or turbulence, which removes the protective iron sulfide layer.[3][17][19]

- Amine Stress Corrosion Cracking (SCC): A form of alkaline stress corrosion cracking that typically affects non-post-weld heat-treated (PWHT) carbon steel in lean amine service at elevated temperatures.[\[6\]](#)[\[20\]](#)[\[21\]](#)
- Wet H₂S Cracking: This includes several forms of hydrogen-induced cracking, such as sulfide stress cracking (SSC) and hydrogen-induced cracking (HIC), which occur in the presence of H₂S and water.[\[6\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Troubleshooting Guide

- Problem: High corrosion rates detected in the rich amine loop.
 - Possible Causes:
 - High Rich Amine Loading: Exceeding the design acid gas loading can lead to acid gas flashing and accelerated corrosion.[\[3\]](#)
 - Elevated Temperatures: Higher temperatures increase reaction rates and corrosion.[\[4\]](#)
[\[18\]](#)
 - High Velocities: Can cause erosion-corrosion, especially at elbows and restrictions.[\[23\]](#)
[\[24\]](#)
 - High HSS Concentration: Indicates contamination and a more corrosive solution.[\[11\]](#)
 - Troubleshooting Steps:
 - Analyze the amine solution for acid gas loading, HSS concentration, and degradation products.
 - Review operating temperatures and pressures in the rich amine circuit.
 - Conduct ultrasonic thickness measurements at critical points to identify areas of metal loss.
 - Consider reducing throughput or adjusting process parameters to lower amine loading and temperature.

- Problem: Corrosion observed in the regenerator and reboiler.
 - Possible Causes:
 - High Reboiler Temperatures: Can lead to thermal degradation of the amine.[13]
 - High HSS Levels: HSS tend to concentrate in the hot sections of the plant, increasing corrosivity.[12]
 - Acid Gas Flashing: Improper pressure control can cause acid gases to come out of solution and attack the metal.[9]
 - Troubleshooting Steps:
 - Monitor reboiler steam rates and temperatures to avoid excessive heat input.
 - Implement a regular amine analysis program to track HSS levels.
 - Consider an amine purification or reclaiming process if HSS levels are too high.
 - Inspect the reboiler and regenerator internals during shutdowns for signs of corrosion.

Data Presentation

Table 1: Typical Operating Parameters and their Impact on Corrosion

| Parameter | Typical Range | High Corrosion Risk Indication | Potential Consequence |
|--|-----------------------------|---|--|
| Rich Amine Loading (mol acid gas/mol amine) | 0.3 - 0.5 | > 0.5 - 0.6[25] | Acid gas flashing, increased corrosion[3] |
| Lean Amine Loading (mol acid gas/mol amine) | 0.01 - 0.1 | Too low (removes protective sulfide film) [3] | Increased corrosion potential |
| Regenerator Bottom Temperature | 120 - 135°C (248 - 275°F) | > 132 - 135°C (270 - 275°F)[6][13] | Amine thermal degradation[13] |
| Heat Stable Salts (wt%) | < 1% (virgin amine) [17] | > 2 - 3%[17] | Increased corrosion, foaming, reduced capacity[11][17] |
| Rich Amine Velocity (carbon steel piping) | < 1.8 m/s (6 ft/s)[19] [24] | > 1.8 m/s (6 ft/s) | Erosion-corrosion[19] [24] |
| Lean Amine Velocity (carbon steel piping) | < 6.0 m/s (20 ft/s)[24] | > 6.0 m/s (20 ft/s) | Erosion-corrosion |

Table 2: Material Selection Guidelines for Amine Service

| Equipment/Service | Standard Material | Upgraded Material (for severe service) | Rationale for Upgrade |
|--------------------------------|-------------------------------------|---|---|
| Absorber/Regenerator Shell | Carbon Steel (CS) | CS with Stainless Steel (SS) cladding (304L/316L)[26] | Increased resistance to wet H ₂ S and CO ₂ corrosion. |
| Lean/Rich Heat Exchanger Tubes | Carbon Steel | Type 316L Stainless Steel[26] | Resistance to high temperatures and corrosive rich amine. |
| Reboiler Tubes | Carbon Steel | Type 316L Stainless Steel, Alloy 825[20][26] | Resistance to high temperatures, HSS, and acid gas flashing. |
| Hot Rich Amine Piping | Carbon Steel (PWHT recommended)[17] | Type 316L Stainless Steel | To mitigate erosion-corrosion and acid gas flashing. |
| Regenerator Overhead Condenser | Carbon Steel | Stainless Steels, Alloy 825 | To resist corrosion from condensed acid gases. |

Experimental Protocols

1. Corrosion Monitoring using Weight Loss Coupons

- Objective: To determine the average corrosion rate over a period of time at a specific location in the process stream.
- Methodology:
 - Pre-weigh and measure the dimensions of a corrosion coupon made of a material representative of the process equipment.
 - Install the coupon in a coupon holder at the desired monitoring location.
 - Expose the coupon to the process stream for a predetermined period (e.g., 30-90 days).

- Carefully remove the coupon, clean it according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing base metal.
- Post-weigh the coupon and calculate the weight loss.
- Calculate the corrosion rate in mils per year (mpy) using the formula: $\text{Corrosion Rate (mpy)} = (\text{Weight Loss (g)} * K) / (\text{Alloy Density (g/cm}^3) * \text{Coupon Area (in}^2) * \text{Exposure Time (hr)})$ (where K is a constant)

2. Amine Solution Analysis for Heat Stable Salts (HSS)

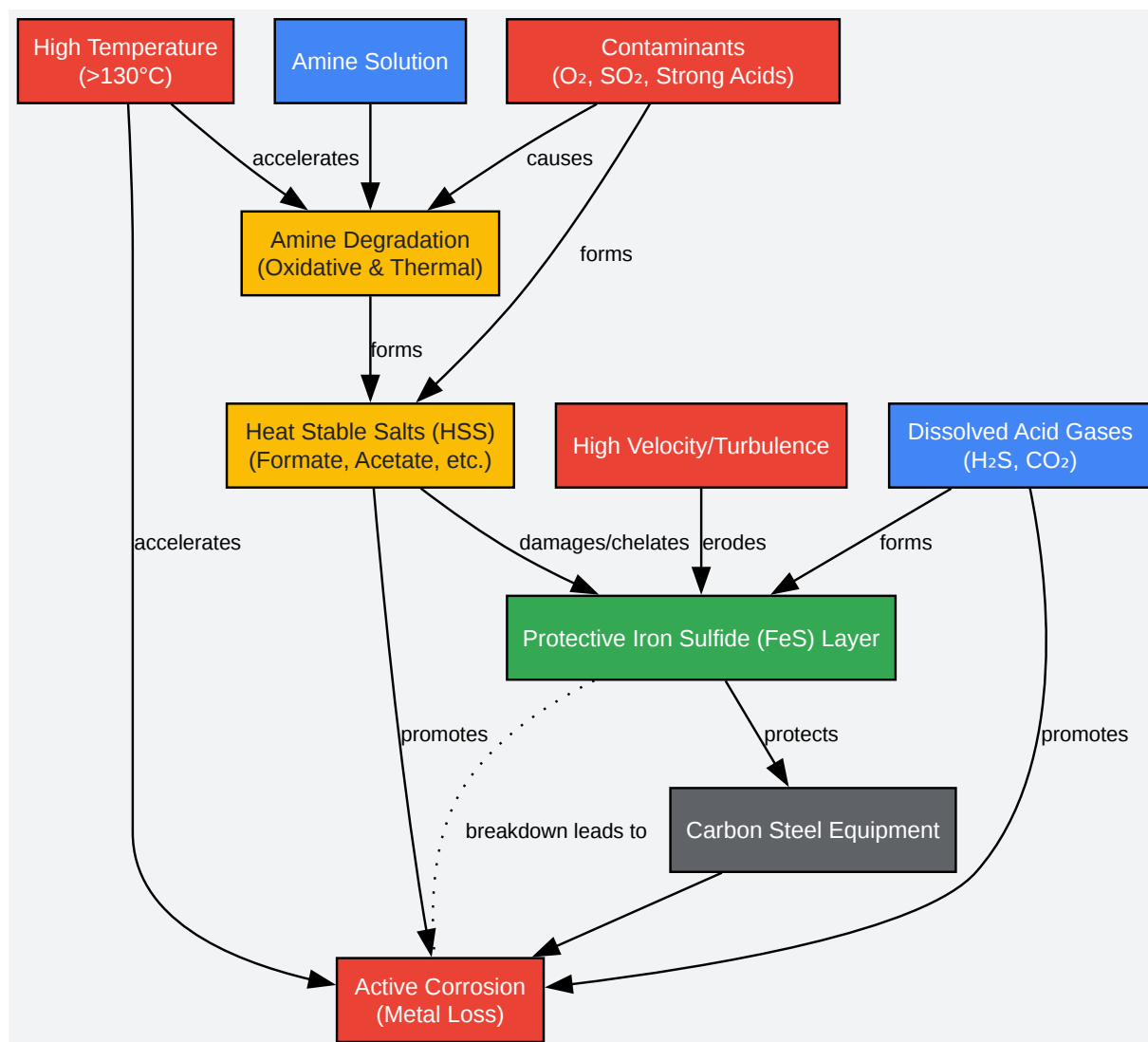
- Objective: To quantify the concentration of HSS in the amine solution.
- Methodology (Ion Chromatography):
 - Obtain a representative sample of the lean amine solution.
 - If necessary, dilute the sample with deionized water to bring the analyte concentrations within the calibrated range of the instrument.
 - Inject a known volume of the prepared sample into an ion chromatograph (IC) equipped with an appropriate column for anion analysis.
 - The IC separates the different anions based on their affinity for the column material.
 - A conductivity detector measures the concentration of each eluting anion.
 - Identify and quantify the HSS anions (e.g., formate, acetate, glycolate, chloride, sulfate, thiosulfate, thiocyanate) by comparing the chromatogram to that of known standards.
 - Report the results as weight percent (wt%) or parts per million (ppm) of each anion in the amine solution.

3. Ultrasonic Thickness (UT) Measurement

- Objective: To non-destructively measure the wall thickness of pipes and vessels to identify metal loss due to corrosion or erosion.

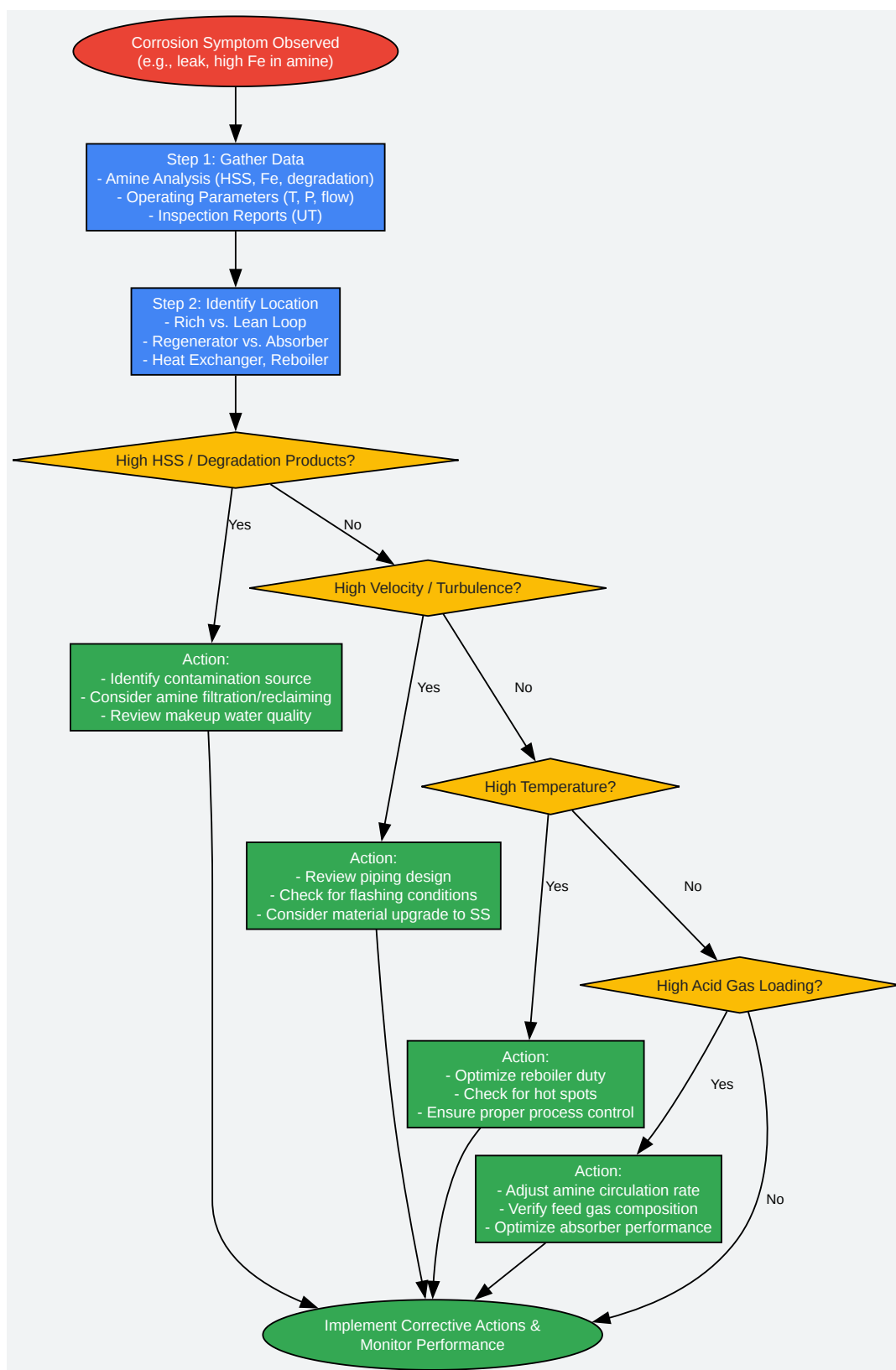
- Methodology:
 - Identify critical monitoring locations (TMLs - Thickness Monitoring Locations) based on a Risk-Based Inspection (RBI) assessment.[\[23\]](#)
 - Calibrate the ultrasonic thickness gauge using a reference block of a known thickness and material similar to the equipment being inspected.
 - Prepare the surface at the TML by removing any scale or paint to ensure good contact with the transducer.
 - Apply a couplant (gel or grease) to the transducer and press it firmly against the measurement point.
 - The instrument sends an ultrasonic pulse through the material, which reflects off the back wall. The time taken for the echo to return is used to calculate the thickness.
 - Record the thickness reading. Take multiple readings at each TML to ensure accuracy.
 - Compare current readings with previous data to calculate the corrosion rate and remaining equipment life.

Visualizations



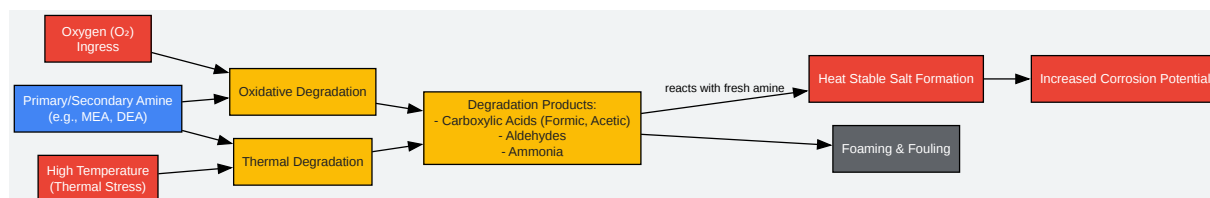
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Caption: Key factors leading to corrosion in amine sweetening plants.



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Caption: A logical workflow for troubleshooting corrosion issues.



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Caption: Simplified pathway of amine degradation and its consequences.

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